2-Bromo-n-valeramide

Description

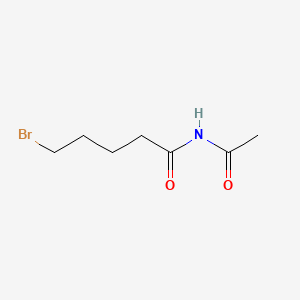

2-Bromo-n-valeramide (IUPAC name: 2-bromopentanamide; CAS: 52533-39-8) is a brominated carboxamide derivative with the molecular formula C₅H₁₀BrNO and an average molecular mass of 180.045 g/mol . Structurally, it features a five-carbon (pentanamide) backbone with a bromine atom substituted at the second position. Its monoisotopic mass is 178.994576, and it lacks defined stereocenters, suggesting a non-chiral or racemic configuration under standard conditions . This compound is primarily utilized in organic synthesis as an intermediate for alkylation or cross-coupling reactions, leveraging its bromine substituent for nucleophilic substitution or transition metal-catalyzed transformations.

Properties

CAS No. |

52533-39-8 |

|---|---|

Molecular Formula |

C7H12BrNO2 |

Molecular Weight |

222.08 g/mol |

IUPAC Name |

N-acetyl-5-bromopentanamide |

InChI |

InChI=1S/C7H12BrNO2/c1-6(10)9-7(11)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11) |

InChI Key |

JOONJXABQXFMDV-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)CCCCBr |

Canonical SMILES |

CC(=O)NC(=O)CCCCBr |

Other CAS No. |

52533-39-8 |

Synonyms |

2-bromo-n-valeramide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Bromoamides

The following section compares 2-Bromo-n-valeramide with related brominated carboxamides, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparison

Key Observations :

- Chain Length: this compound’s longer alkyl chain (vs. 2-bromoacetamide) increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents.

Hydrogen Bonding and Crystallographic Behavior

- 2-Bromoacetamide : Exhibits carboxamide dimer formation via N–H⋯O hydrogen bonds and C–H⋯Br interactions, as shown in its crystal structure (CCDC 2381424). These features stabilize its lattice and influence melting points (~150–160°C) .

- Carbamoyl dimerization may still occur but with reduced efficiency due to chain flexibility .

- 2-Bromo-N-(3-chlorobenzyl)acetamide : The aromatic substituent promotes π-π stacking and halogen bonding (Cl⋯Br), which could enhance thermal stability for solid-phase reactions .

Physicochemical Properties

| Property | This compound | 2-Bromoacetamide | 2-Bromo-N-(3-chlorobenzyl)acetamide |

|---|---|---|---|

| Water Solubility (g/L) | Low (<10) | Moderate (~50) | Very Low (<1) |

| Melting Point (°C) | ~100–110 (est.) | 150–160 | 180–190 (est.) |

| LogP (Octanol-Water) | ~1.2 | ~0.5 | ~2.8 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.